Glyceric acid calcium dihydrate, D-

Catalog No.
S1938782
CAS No.
6000-41-5
M.F
C6H14CaO10
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceric acid calcium dihydrate, D-

CAS Number

6000-41-5

Product Name

Glyceric acid calcium dihydrate, D-

IUPAC Name

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate

Molecular Formula

C6H14CaO10

Molecular Weight

286.25 g/mol

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1

InChI Key

OKEVQKKVYQHNFW-AKYROZSLSA-L

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Isomeric SMILES

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2]

Glyceric acid calcium dihydrate, D- is a calcium salt of D-glyceric acid with the molecular formula C6H14CaO10C_6H_{14}CaO_{10} and a molecular weight of approximately 286.25 g/mol. This compound appears as a white to off-white solid and is hygroscopic in nature, requiring storage under inert conditions or refrigeration to maintain stability . It has a melting point of around 134 °C (decomposition) and shows slight solubility in water when heated or sonicated .

  • Calcium source: As it contains calcium ions, it might be involved in calcium-dependent processes within cells.
  • Intermediate in metabolism: D-Glyceric acid is a metabolite in some pathways, and the calcium salt might play a role in its regulation or transport within cells.

Glycolysis Pathway

D-Glyceric acid is an intermediate metabolite in the glycolysis pathway, the primary process by which cells convert glucose into energy (ATP) . During glycolysis, D-glyceraldehyde 3-phosphate is converted to D-glycerate 1,3-bisphosphate, which is subsequently hydrolyzed to D-glyceric acid and inorganic phosphate .

Understanding the regulation and function of D-glyceric acid within glycolysis is crucial for researchers investigating various diseases like cancer, where altered cellular metabolism is a hallmark .

Glycerate Metabolism

D-Glyceric acid can also be a substrate for other metabolic pathways. For instance, it can be converted back into glucose through gluconeogenesis, a process for generating glucose from non-carbohydrate precursors . Research on these alternative pathways involving D-glyceric acid can provide insights into cellular adaptation and survival mechanisms under different nutrient conditions.

Chiral Analysis

D-Glyceric acid exists in two stereoisomers, D- and L- forms. D-Glyceric acid calcium dihydrate refers specifically to the D-isomer. Research involving chiral analysis may utilize D-Glyceric acid as a reference standard to distinguish between D- and L- isomers of other molecules due to their different physical properties like optical rotation .

Typical of calcium salts. It acts as a calcium ion donor, facilitating reactions that require calcium ions. For example, it can be involved in the following types of reactions:

  • Complexation Reactions: The compound can form complexes with various organic and inorganic ligands due to the presence of calcium ions.
  • Oxidation Reactions: D-glyceric acid can undergo oxidation to form other derivatives, which can then react with calcium salts to yield different products.
  • Enzymatic Reactions: As a substrate or cofactor, it can influence enzymatic activities, particularly those that are calcium-dependent.

D-glyceric acid calcium dihydrate has been studied for its role in cellular metabolism and calcium signaling pathways. It serves as a source of calcium ions, which are crucial for various biological processes, including muscle contraction, neurotransmitter release, and cellular signaling . Research indicates that this compound may subtly activate cellular energy metabolism and influence intracellular calcium levels, thereby affecting cellular functions and biochemical pathways .

The synthesis of glyceric acid calcium dihydrate can be achieved through several methods:

  • Enzymatic Production: This involves the enzymatic conversion of L-tartrate using L-tartrate decarboxylase, yielding high selectivity and yield for D-glyceric acid.
  • Chemical Synthesis: The oxidation of glycerol using specific catalysts produces D-glyceric acid, which is subsequently reacted with calcium salts to form the dihydrate.
  • Microbial Production: Certain microorganisms, such as Pseudomonas species, can convert L-tartrate into D-glyceric acid. This method is followed by purification and reaction with calcium salts to produce the dihydrate form .

Glyceric acid calcium dihydrate has diverse applications across several fields:

  • Biochemical Research: It is used in studies investigating calcium ion signaling pathways and cellular metabolism.
  • Pharmaceuticals: The compound serves as a precursor in the synthesis of TLR7/8 antagonists and other bioactive molecules .
  • Electrocatalysis: It acts as an electrolyte for the electrocatalytic oxidation of glycerol, which has implications for energy storage and conversion technologies .
  • Nutritional Supplements: Due to its role in metabolic processes, it may be explored for use in dietary supplements aimed at enhancing energy metabolism.

Studies investigating the interactions of glyceric acid calcium dihydrate focus primarily on its role in modulating intracellular calcium levels. Research indicates that this compound can influence various cellular responses through its action on calcium-dependent pathways. For example:

  • It has been shown to affect enzyme activity by altering substrate specificity through changes in intracellular calcium concentrations.
  • Its interaction with cellular membranes may also play a role in modulating signal transduction pathways.

Several compounds share structural similarities with glyceric acid calcium dihydrate. Here are some notable examples:

Compound NameCompositionUnique Features
D-Glyceric Acid Sodium SaltSodium salt of D-glyceric acidSodium replaces calcium; different solubility properties.
DL-Glyceric Acid Hemicalcium Salt HydrateRacemic mixture of D- and L-glyceric acidContains both isomers; potential differences in biological activity.
L-(−)-Glyceric Acid Hemicalcium Salt MonohydrateCalcium salt of L-glyceric acidL-isomer may have different metabolic effects compared to D-isomer.

Uniqueness

Glyceric acid calcium dihydrate is unique due to its selective activation of mitochondrial metabolism, which is not observed in all similar compounds. Its high selectivity in enzymatic and

UNII

52904Y550S

Wikipedia

D-glyceric acid calcium dihydrate

Dates

Modify: 2023-08-16

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